molecular formula C13H10N4OS2 B4994040 N-1,3-benzothiazol-2-yl-2-(methylthio)-5-pyrimidinecarboxamide

N-1,3-benzothiazol-2-yl-2-(methylthio)-5-pyrimidinecarboxamide

Cat. No. B4994040
M. Wt: 302.4 g/mol
InChI Key: ALBWRFSSOIRSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-2-(methylthio)-5-pyrimidinecarboxamide, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MBT is a heterocyclic compound that contains both benzothiazole and pyrimidine rings, which are known to exhibit various biological activities. In

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-2-(methylthio)-5-pyrimidinecarboxamide is not fully understood. However, studies have suggested that it may exert its biological activities through various pathways, including inhibition of DNA synthesis, induction of apoptosis, modulation of cell signaling pathways, and inhibition of enzyme activity. This compound has also been shown to interact with various molecular targets, including tubulin, topoisomerase II, and histone deacetylases.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit fungal growth by disrupting cell wall synthesis, and inhibit viral replication by affecting viral entry and replication. This compound has also been shown to possess antioxidant activity by scavenging free radicals, and anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Its neuroprotective properties have been attributed to its ability to modulate oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-1,3-benzothiazol-2-yl-2-(methylthio)-5-pyrimidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily assessed using various assays. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability. Additionally, this compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays.

Future Directions

There are several future directions for the research of N-1,3-benzothiazol-2-yl-2-(methylthio)-5-pyrimidinecarboxamide. One potential area of research is the development of this compound-based anticancer agents. Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for the development of novel cancer therapeutics. Another area of research is the development of this compound-based antifungal and antiviral agents. This compound has been shown to exhibit potent antifungal and antiviral activities, making it a potential candidate for the treatment of fungal and viral infections. Additionally, the neuroprotective properties of this compound suggest that it may have potential therapeutic applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound, or this compound, is a promising chemical compound that exhibits various biological activities. Its potential therapeutic properties make it a promising candidate for the development of novel therapeutic agents. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for its research have been explored in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

N-1,3-benzothiazol-2-yl-2-(methylthio)-5-pyrimidinecarboxamide can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with 2-chloro-5-methylthiopyrimidine-4-carboxylic acid in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound. Other methods of synthesis include the reaction of 2-aminobenzothiazole with 2-chloro-5-methylthiopyrimidine-4-carboxamide in the presence of a base, or the reaction of 2-chloro-5-methylthiopyrimidine-4-carboxylic acid with 2-aminobenzothiazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-2-(methylthio)-5-pyrimidinecarboxamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer, antifungal, antiviral, and antitubercular activities. This compound has also been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. Its wide range of biological activities makes it a promising candidate for the development of novel therapeutic agents.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS2/c1-19-12-14-6-8(7-15-12)11(18)17-13-16-9-4-2-3-5-10(9)20-13/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBWRFSSOIRSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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